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molecular formula C11H12N2O B8698278 2,6,7-Trimethylquinazolin-4(3H)-one

2,6,7-Trimethylquinazolin-4(3H)-one

Cat. No. B8698278
M. Wt: 188.23 g/mol
InChI Key: GWVHVSCMHPKJLX-UHFFFAOYSA-N
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Patent
US05763608

Procedure details

2,6,7-Trimethyl-3,1,4-benzoxazone was readily prepared by treating the corresponding N-acetyl anthranilic acid with acetic anhydride (1.4 eq) in heptane (reflux, 3 h). Ammonium acetate (5 eq per mol of substrate) was added to the reaction mixture and the residual acetic anhydride was removed by azeotropic distillation of heptane under atmospheric pressure. Removal of any residual acetic anhydride is crucial in order for the next step, the ammonolysis of the benzoxazone, to be successful. Acetic acid was then added to the reaction mixture and heptane was subsequently replaced by acetic acid via azeotropic distillation. (Direct displacement of acetic anhydride (bp 140° C.) to acetic acid (bp 116° C.) by distillation is not possible. Therefore, such solvent displacement becomes only feasible by azeotropic distillation with the intervention of a third solvent, e.g. heptane (bp 98° C.), which forms a binary azeotrope with both acetic anhydride and acetic acid). The mixture was refluxed for 12 hours at the end of which quinazolone formation was complete as indicated by HPLC analysis. The product 4-quinazolone (7) was isolated by adding water to the reaction mixture in consistently high yields (80%).
[Compound]
Name
2,6,7-Trimethyl-3,1,4-benzoxazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-acetyl anthranilic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1C(=CC=C[CH:13]=1)C(O)=O)(=[O:3])C.[C:14](OC(=O)C)(=O)C.C([O-])(=O)C.[NH4+:25].[CH3:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32]>>[CH3:13][C:5]1[NH:4][C:1](=[O:3])[C:27]2[C:28](=[CH:29][C:30]([CH3:14])=[C:31]([CH3:32])[CH:26]=2)[N:25]=1 |f:2.3|

Inputs

Step One
Name
2,6,7-Trimethyl-3,1,4-benzoxazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
N-acetyl anthranilic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC=1C(C(=O)O)=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the residual acetic anhydride was removed by azeotropic distillation of heptane under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
Removal of any residual acetic anhydride
ADDITION
Type
ADDITION
Details
Acetic acid was then added to the reaction mixture and heptane
DISTILLATION
Type
DISTILLATION
Details
was subsequently replaced by acetic acid via azeotropic distillation
DISTILLATION
Type
DISTILLATION
Details
(Direct displacement of acetic anhydride (bp 140° C.) to acetic acid (bp 116° C.) by distillation
DISTILLATION
Type
DISTILLATION
Details
Therefore, such solvent displacement becomes only feasible by azeotropic distillation with the intervention of a third solvent, e.g. heptane (bp 98° C.), which
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 12 hours at the end of which quinazolone formation
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC(=C(C=C2C(N1)=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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